6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene is a chemical compound with the molecular formula C9H9FO4S It is a derivative of isochromene, a bicyclic organic compound, and features a fluorosulfonyloxy group attached to the 6th position of the isochromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene typically involves the reaction of 3,4-dihydro-1H-isochromene with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride. The general reaction scheme is as follows:
3,4-dihydro-1H-isochromene+FSO2ClPyridinethis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form 6-hydroxy-3,4-dihydro-1H-isochromene.
Oxidation: Oxidation reactions can convert the compound into more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of 6-substituted-3,4-dihydro-1H-isochromenes.
Reduction: Formation of 6-hydroxy-3,4-dihydro-1H-isochromene.
Oxidation: Formation of oxidized derivatives such as 6-oxo-3,4-dihydro-1H-isochromene.
Scientific Research Applications
6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene is not well-studied. its reactivity can be attributed to the presence of the fluorosulfonyloxy group, which is a good leaving group in nucleophilic substitution reactions. This property makes the compound a useful intermediate in the synthesis of various derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes and acts as a positive allosteric modulator of GLP-1R and GIPR.
6-Fluoro-3,4-dihydro-1H-isochromene: Used in the synthesis of various organic compounds, including alcohols, ethers, and aromatic compounds.
Uniqueness
6-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
IUPAC Name |
6-fluorosulfonyloxy-3,4-dihydro-1H-isochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-15(11,12)14-9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJKAQMKRELPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.